1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene
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Overview
Description
1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene is an organofluorine compound characterized by the presence of a difluoromethyl group attached to a pentafluorobenzene ring. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation and reduction. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene typically involves the introduction of a difluoromethyl group to a pentafluorobenzene ring. One common method is the reaction of pentafluorobenzene with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene precursors in the presence of a base can facilitate the formation of the desired compound . Industrial production methods often involve the use of metal-based catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms on the benzene ring.
Oxidation and Reduction: While the compound is generally resistant to oxidation and reduction, under specific conditions, it can undergo these reactions to form different products.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include bases, metal catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene exerts its effects is primarily through its interaction with molecular targets in chemical reactions. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s reactivity and interaction with other molecules . The pathways involved in its reactions often include radical intermediates and metal-catalyzed processes .
Comparison with Similar Compounds
1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene can be compared with other fluorinated benzene derivatives, such as:
Pentafluorobenzene: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
1-(Trifluoromethyl)-2,3,4,5,6-pentafluorobenzene: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to different reactivity and properties.
The uniqueness of this compound lies in its combination of high thermal stability, resistance to oxidation and reduction, and the presence of a difluoromethyl group that enhances its reactivity in specific chemical reactions.
Properties
IUPAC Name |
1-(difluoromethyl)-2,3,4,5,6-pentafluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF7/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNDNWYVKZRHBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455632 |
Source
|
Record name | perfluorobenzyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22006-44-6 |
Source
|
Record name | perfluorobenzyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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